molecular formula C3H8N2 B1329423 Dimethylmethylenehydrazine CAS No. 2035-89-4

Dimethylmethylenehydrazine

Cat. No. B1329423
CAS RN: 2035-89-4
M. Wt: 72.11 g/mol
InChI Key: NDNVSJIXYFNRDR-UHFFFAOYSA-N
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Description

Dimethylmethylenehydrazine (C3H8N2) is a compound with a molecular weight of 72.11 g/mol . It is also known by other names such as Formaldehyde dimethylhydrazone and N-methyl-N-(methylideneamino)methanamine .


Molecular Structure Analysis

The Dimethylmethylenehydrazine molecule contains a total of 12 bonds. There are 4 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 hydrazone . The InChI code for the compound is 1S/C3H8N2/c1-4-5(2)3/h1H2,2-3H3 .


Chemical Reactions Analysis

The transformation of Dimethylmethylenehydrazine and its oxidation products is a series of parallel and competing reactions dependent on the O2 concentration, temperature, duration of oxidation, and the presence of catalytically active metals and their salts .


Physical And Chemical Properties Analysis

Dimethylmethylenehydrazine is a liquid at room temperature . It has a molecular weight of 72.11 g/mol . The compound has a storage temperature requirement of being kept in a refrigerator .

Scientific Research Applications

  • Carcinogenesis Studies : Dimethylhydrazine (DMH) is used in carcinogenesis studies for its reliable and specific ability to induce colon tumors in rodents. This compound's impact on blood chemistry profiles provides insights into metabolic changes associated with exposure to carcinogens (Southern & Schiller, 1981).

  • Dietary Influence on Tumor Suppression : Studies have shown that certain dietary components, like soybean extracts containing Bowman-Birk protease inhibitor, can significantly suppress adenomatous tumors in the colonic mucosa of DMH-treated mice (Weed, McGandy, & Kennedy, 1985).

  • Modeling Human Colorectal Cancer : DMH is used in a widely recognized model for studying colorectal cancer (CRC) in rats. This model offers insights into the morphological and molecular similarities between rodent CRC and human sporadic CRC (Perše & Cerar, 2010).

  • Immunologic Surveillance : Research using a DMH-induced rat gastrointestinal tract tumor model suggests that a normally functioning immune system can suppress the growth of nascent tumors, highlighting the role of immunologic surveillance in neoplasia (Bansal, Mark, Bansal, & Rhoads, 1978).

  • Mutation Induction : DMH has been observed to induce mutations primarily in the colon, under conditions typically used for dietary studies, suggesting its role in the initiation of most cancers in the tissue (Newell & Heddle, 2004).

  • Anticarcinogenic Potential of Compounds : Studies on DMH-induced colon cancer models in rats have been used to evaluate the anticarcinogenic effects of natural compounds like bis-1,7-(2-hydroxyphenyl)-hepta-1,6-diene-3,5-dione, a curcumin analog (Devasena, Rajasekaran, Gunasekaran, Viswanathan, & Menon, 2003).

  • Nucleic Acid Alkylation Studies : DMH's ability to alkylate nucleic acids in rats and mice, as evidenced by the formation of 7-methylguanine, is a critical aspect of its carcinogenic activity (Hawks & Magee, 1974).

  • Immunomodulatory Effects : The immunomodulatory effects of unsymmetrical dimethylhydrazine (UDMH), a related compound, have been studied in murine lymphocyte subsets, revealing its influence on the immune response (Frazier, Tarr, & Olsen, 1991).

Safety And Hazards

Dimethylmethylenehydrazine is classified under the GHS07 hazard pictogram . It is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . This indicates that the compound is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-methyl-N-(methylideneamino)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2/c1-4-5(2)3/h1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNVSJIXYFNRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174260
Record name Formaldehyde, dimethylhydrazone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylmethylenehydrazine

CAS RN

2035-89-4
Record name Formaldehyde, dimethylhydrazone
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Record name Dimethylmethylenehydrazine
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Record name Dimethylmethylenehydrazine
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Record name Formaldehyde, dimethylhydrazone
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Record name Formaldehyde Dimethylhydrazone
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Record name DIMETHYLMETHYLENEHYDRAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
AV Ul'yanov, IA Polunina, KE Polunin, AK Buryak - Colloid Journal, 2018 - Springer
Chromatography–mass spectrometry and MALDI mass spectrometry have been used to study the interaction of 1,1-dimethylhydrazine and products of its oxidation with the surface of …
Number of citations: 9 link.springer.com
AL Milyushkin, AE Karnaeva - Science of The Total Environment, 2023 - Elsevier
Unsymmetrical dimethylhydrazine (UDMH) is a widely used rocket propellant, which oxidizes to different compounds. The determination of UDMH transformation products in the …
Number of citations: 4 www.sciencedirect.com
TR Kim, TS Huh, IS Han, YO Baik - Journal of the Korean Chemical …, 1979 - koreascience.kr
Seven new hydrazine derivatives were prepared from N-Aryllsufonylbenzimidoyl chloride. These were: ${\beta}-({\alpha}-Benzenesulfonamidobenzal) hydrazine\;(II),\;{\beta}-({\alpha}-…
Number of citations: 0 koreascience.kr
MV Khmeleva, VI Faerman, AD Zorin… - Russian journal of …, 2011 - Springer
… of dimethylamine and dimethylmethylenehydrazine, as well as … in the content of dimethylmethylenehydrazine (Table 1). … they are dominated by dimethylmethylenehydrazine. …
Number of citations: 4 link.springer.com
KE Polunin, AV Ul'yanov, IA Polunina… - Russian Journal of …, 2020 - Springer
… The main decomposition products of UDMH in air are dimethylmethylenehydrazine, water and nitrogen. In small quantities, dimethylnitrozoamine, dimethylamine, trimethylamine, …
Number of citations: 1 link.springer.com
AL Milyushkin, KP Birin, DD Matyushin, AV Semeikin… - Chemosphere, 2019 - Elsevier
Unsymmetrical dimethylhydrazine (UDMH) is a rocket propellant for carrier rockets and missiles. UDMH is environmentally hostile compound, which easily forms a variety of toxic …
Number of citations: 30 www.sciencedirect.com
KE Polunin, AV Ul'yanov, IA Polunina… - Russian Journal of …, 2021 - Springer
… construction materials slowly evaporates at a rate of 5% per day; the remaining UDMH undergoes oxidative transformation and is gradually converted into dimethylmethylenehydrazine, …
Number of citations: 1 link.springer.com
AV Smirnov, MA Panteleyev, VV Krivetskiy… - Russian Journal of …, 2016 - Springer
… The main products of noncatalytic UDMH conversion in air were dimethylmethylenehydrazine (DMMH, formaldehyde dimethylhydrazone), dimethylamine (DMA), methanol, methane, …
Number of citations: 3 link.springer.com
EK Voinkov, RA Drokin, DV Tufyakov… - AIP Conference …, 2020 - aip.scitation.org
In the present work, we report the structural analogs of the antiviral drug Triazavirin. We carry out a study of nucleophilic substitution reaction of the nitro group in azolo[5,1-c][1,2,4]…
Number of citations: 6 aip.scitation.org
EI Ermakov, GG Panova, OA Stepanova - Russian journal of ecology, 2005 - Springer
The strategy of biological reclamation of ecosystems in the zones of chemical pollution with asymmetrical dimethylhydrazine (ADMH), a highly toxic propellant, is proposed. The strategy …
Number of citations: 2 link.springer.com

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